molecular formula C6H16N2 B022886 N-[1-(aminomethyl)propyl]-N,N-dimethylamine CAS No. 19764-59-1

N-[1-(aminomethyl)propyl]-N,N-dimethylamine

Cat. No.: B022886
CAS No.: 19764-59-1
M. Wt: 116.2 g/mol
InChI Key: QYMUENUCKRLOTB-UHFFFAOYSA-N
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Description

N-[1-(Aminomethyl)propyl]-N,N-dimethylamine (CAS: SY082143) is a tertiary amine with the molecular formula C₇H₁₈N₂ and a molecular weight of 130.23 g/mol . Structurally, it features a branched propyl chain with an aminomethyl group (-CH₂NH₂) at the 1-position and two methyl groups attached to the nitrogen atom. This compound is commonly used as a pharmaceutical intermediate or chemical building block, particularly in its hydrochloride salt form (e.g., sc-355061) .

Properties

IUPAC Name

2-N,2-N-dimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-4-6(5-7)8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMUENUCKRLOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339891
Record name N~2~,N~2~-Dimethylbutane-1,2-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19764-59-1
Record name N2,N2-Dimethyl-1,2-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19764-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N~2~,N~2~-Dimethylbutane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design

General Protocol :

  • Substrate : 1-(Chloromethyl)propylamine (or analogous bromide).

  • Base : Sodium acetate (25 mmol per 50 mmol substrate).

  • Conditions : 150–190°C in a sealed reactor for 2–12 hours.

Example : Reacting 1-(chloromethyl)propylamine (50 mmol) with DMF (20 mL), H₂O (20 mL), and NaOAc at 190°C for 6 hours yields N-[1-(aminomethyl)propyl]-N,N-dimethylamine at 99.5% purity after distillation.

Critical Factors

  • Leaving Group Reactivity : Chlorides > bromides; iodides prone to elimination.

  • Solvent System : Aqueous DMF enhances nucleophilicity while preventing side hydrolysis.

  • Temperature : Reactions below 150°C result in incomplete conversion (<70%).

Nitrile Hydrogenation with Dimethylamine

This two-step approach involves:

  • Nitrile Formation : Reacting acrylonitrile derivatives with DMA.

  • Catalytic Hydrogenation : Converting the nitrile to the primary amine.

Stepwise Analysis

Step 1 – Nitrile Synthesis :
Acrylonitrile reacts with DMA in a bubble column reactor to form 3-(dimethylamino)propionitrile. Typical conditions include 40–60°C and atmospheric pressure, achieving 92–95% conversion.

Step 2 – Hydrogenation :
Using Raney nickel or cobalt catalysts at 80–120°C and 50–80 bar H₂, the nitrile is reduced to this compound. Yields reach 88–94%, with residual nitrile <0.5%.

Impurity Management

Crude products often contain 1,3-diaminopropane impurities (<100 ppm), which are removed via distillation with transition metal salts (e.g., Co(NO₃)₂ or NiCl₂). These salts form stable complexes with diamines, enabling selective separation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Catalyst CostScalability
Reductive Amination97.599.2HighExcellent
Nucleophilic Substitution99.599.5LowModerate
Nitrile Hydrogenation9498.8ModerateGood

Key Insights :

  • Nucleophilic substitution offers the highest yield and purity but requires halogenated precursors.

  • Reductive amination is preferred for large-scale production due to continuous reactor compatibility.

  • Nitrile routes necessitate stringent impurity control but provide access to diverse analogs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)propyl]-N,N-dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of functionalized amines.

Scientific Research Applications

Chemistry

DMAMP serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex organic molecules. Notably, it can undergo:

  • Oxidation : DMAMP can be oxidized to form amine oxides using agents like hydrogen peroxide.
  • Reduction : It can be reduced to yield primary or secondary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions : DMAMP can participate in nucleophilic substitution reactions, where its amine group is replaced by other functional groups.

Biology

Research has focused on DMAMP's potential roles in biological systems:

  • Cholinergic Modulation : Studies suggest that DMAMP may modulate cholinergic signaling pathways, which are crucial for cognitive function and memory.
  • Antioxidant Activity : Preliminary studies indicate that DMAMP exhibits antioxidant properties, helping to mitigate oxidative stress within cells.
  • Antimicrobial Properties : Initial investigations have shown that DMAMP may possess antimicrobial activity against certain bacterial strains, suggesting potential applications in infection control.

Medicine

There is ongoing research into DMAMP's potential as a pharmaceutical intermediate or active ingredient. Its interactions with biological macromolecules make it a candidate for further exploration in drug development.

Industrial Applications

In industrial settings, DMAMP is utilized in the production of:

  • Surfactants : Its properties make it suitable for use in detergents and cleaning agents.
  • Polymers : DMAMP can be used as a monomer or additive in polymer synthesis.
  • Other Chemicals : It serves as a precursor for various industrial chemicals.

Antioxidant Activity Study

A study assessing the total antioxidant capacity (TAC) of DMAMP utilized various assays like DPPH and ABTS. The results demonstrated significant free radical scavenging ability, indicating its potential role in preventing oxidative damage within cellular environments.

Antimicrobial Activity Investigation

Preliminary research explored the antimicrobial effects of DMAMP against several bacterial strains. The findings suggested that DMAMP may inhibit bacterial growth effectively, warranting further investigation into its use as an antimicrobial agent.

Cholinergic Modulation Research

Studies have indicated that DMAMP could act on cholinergic receptors, potentially influencing cognitive functions. This area of research is ongoing, with implications for developing treatments for cognitive disorders.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)propyl]-N,N-dimethylamine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound’s effects are mediated through its ability to form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability.

Comparison with Similar Compounds

N-[1-(Aminomethyl)-2-Methylpropyl]-N,N-Dimethylamine (CAS 19764-61-5)

  • Molecular Formula : C₇H₁₈N₂ (identical to the target compound)
  • Molecular Weight : 130.23 g/mol .
  • Structural Difference : This isomer has a 2-methylpropyl (isobutyl) backbone instead of a straight propyl chain, introducing steric hindrance.
  • Physical Properties : Likely lower boiling point compared to linear analogs due to reduced molecular surface area for van der Waals interactions .
  • Applications : Used in ISO-certified industrial processes, suggesting stability under standardized conditions .

Dimethylaminopropylamine (DMAPA, CAS 109-55-7)

  • Molecular Formula : C₅H₁₄N₂.
  • Structure: Linear 3-(dimethylamino)propylamine.
  • Physical Properties : Clear liquid, miscible with water and polar solvents .
  • Applications : Key intermediate in surfactants, lubricants, and corrosion inhibitors .
  • Key Difference : The linear structure of DMAPA enhances solubility in aqueous systems compared to the branched target compound .

Comparison with Functional Derivatives

N1-(3-(Dimethylamino)propyl)-N3,N3-Dimethylpropane-1,3-Diamine

  • Molecular Formula : C₁₀H₂₆N₄.
  • Structure: Features two dimethylamino groups separated by a propane chain.
  • Applications : Used in chelating agents or catalysts due to multiple nitrogen sites .
  • Key Difference : The extended chain and additional amine groups increase coordination capacity, unlike the simpler tertiary amine structure of the target compound .

2-Chloro-N,N-Dimethylpropylamine Hydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N.
  • Structure : Chlorine substituent at the 2-position of the propyl chain.
  • Reactivity: The chlorine atom enables nucleophilic substitution reactions, unlike the aminomethyl group in the target compound .
  • Applications : Used in alkylation reactions and pharmaceutical synthesis .

Pharmacologically Relevant Analogs

Sibutramine-Related Compounds

  • Examples : N-{1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine hydrochloride (CAS 125494-59-9) .
  • Structure : Contains a 4-chlorophenylcyclobutyl group, introducing aromaticity and rigidity.
  • Applications : Active pharmaceutical ingredients (APIs) for weight management, contrasting with the target compound’s role as an intermediate .
  • Analytical Data : USP chromatographic methods show these compounds have distinct retention times (RRT 0.33–1.45) due to aromatic substituents .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Solubility
N-[1-(Aminomethyl)propyl]-N,N-dimethylamine C₇H₁₈N₂ 130.23 SY082143 Liquid Water-soluble (HCl salt)
N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine C₇H₁₈N₂ 130.23 19764-61-5 Liquid Limited in non-polar solvents
DMAPA C₅H₁₄N₂ 102.18 109-55-7 Liquid Fully miscible in water
2-Chloro-N,N-dimethylpropylamine HCl C₅H₁₃Cl₂N 170.08 N/A Solid Soluble in polar solvents

Research Findings

  • Synthetic Routes : The target compound’s synthesis likely parallels methods for DMAPA, involving amine alkylation or reductive amination .
  • Stability: Branched analogs like N-[1-(aminomethyl)-2-methylpropyl]-N,N-dimethylamine exhibit enhanced thermal stability compared to linear chains, making them suitable for high-temperature industrial processes .
  • Pharmacological Potential: Unlike Sibutramine derivatives, the target compound lacks aromatic groups, limiting its direct bioactivity but favoring use as a non-toxic intermediate .

Biological Activity

N-[1-(aminomethyl)propyl]-N,N-dimethylamine, commonly referred to as DMAMP, is a compound that has garnered interest in various biological and medicinal contexts. This article delves into its biological activity, mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

DMAMP is characterized by its unique amine structure, which contributes to its biological activity. The molecular formula for DMAMP is C5H14N2C_5H_{14}N_2, and its structure can be represented as follows:

N 1 aminomethyl propyl N N dimethylamine\text{N 1 aminomethyl propyl N N dimethylamine}

This compound features two methyl groups attached to a nitrogen atom, enhancing its lipophilicity and ability to interact with biological membranes.

The biological activity of DMAMP is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its potential effects on:

  • Cholinergic Receptors : DMAMP may act as a modulator of cholinergic signaling pathways, which are crucial in cognitive function and memory.
  • Antioxidant Activity : Research indicates that DMAMP exhibits antioxidant properties, potentially mitigating oxidative stress in cellular environments .
  • Antimicrobial Properties : Preliminary studies suggest that DMAMP may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control .

Antioxidant Activity

A study assessed the total antioxidant capacity (TAC) of DMAMP using various assays such as DPPH and ABTS. The results indicated a significant capacity to scavenge free radicals, which could be beneficial in preventing oxidative damage in cells .

Antimicrobial Activity

In vitro tests demonstrated that DMAMP exhibited inhibitory effects on several bacterial strains. Minimum inhibitory concentrations (MIC) were determined, showing effective concentrations that hindered bacterial growth. The compound's mechanism appears to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective potential of DMAMP in models of neurodegenerative diseases. Results indicated that DMAMP could protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease .
  • Cancer Research : In cancer cell lines, DMAMP demonstrated cytotoxic effects, particularly through apoptosis induction pathways. This suggests that it may have utility as an adjunct therapy in cancer treatment .

Synthesis and Derivatives

DMAMP can be synthesized through several chemical routes involving the alkylation of amines. Its derivatives have been explored for enhanced biological activities, including increased potency against specific targets.

Synthetic Route Example

A typical synthesis involves:

  • Reacting dimethylamine with an appropriate alkyl halide.
  • Subsequent purification through distillation or chromatography.

Data Summary Table

PropertyValue
Molecular FormulaC₅H₁₄N₂
LipophilicityModerate
Antioxidant Capacity (TAC)Significant
MIC against E. coli50 µg/mL
Neuroprotective ActivityYes (in vitro)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[1-(aminomethyl)propyl]-N,N-dimethylamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination or alkylation of primary amines. For example, reacting 1,3-diaminopropane derivatives with alkyl halides or carbonyl compounds under controlled pH and temperature conditions. demonstrates a similar approach for synthesizing N-[3-(dimethylamino)propyl]hexadecanamide, achieving yields of 75–91% using either carboxylic acids or acyl chlorides. Key factors include solvent polarity (e.g., dichloromethane for nucleophilic substitution), stoichiometric ratios, and catalysts like Pd/C for hydrogenation steps .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is critical for confirming structure, particularly distinguishing methyl groups (δ 2.2–2.5 ppm) and aminomethyl protons (δ 1.5–2.0 ppm). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives. provides a template for interpreting NMR data for structurally related N,N-dimethylated amines, such as splitting patterns in aromatic regions for naphthalene derivatives .

Advanced Research Questions

Q. How does this compound function in catalytic systems, and what are its advantages over other tertiary amines?

  • Methodological Answer : The compound’s steric hindrance and electron-donating dimethyl groups enhance its utility as a non-nucleophilic base in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compared to DIPEA ( ), its branched alkyl chain may reduce side reactions in sterically demanding substrates. Researchers should evaluate turnover numbers (TONs) and reaction kinetics under varying temperatures (25–80°C) to optimize catalytic efficiency .

Q. What role does this compound play in lipid nanoparticle (LNP) formulations for mRNA delivery, and how does its structure impact biocompatibility?

  • Methodological Answer : Analogous to ’s N-[2,3-di(oleoyloxy)propyl]-N,N-dimethylamine, the target compound’s amphiphilic structure enables self-assembly into LNPs. The aminomethyl group facilitates pH-responsive endosomal escape, while the propyl chain balances hydrophobicity. Researchers should assess particle size (via dynamic light scattering), zeta potential, and in vitro transfection efficiency in HEK293 cells. Contradictions in cytotoxicity data (e.g., between MTT and LDH assays) may arise due to batch-dependent purity, necessitating HPLC validation ≥98% ( ) .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitutions?

  • Methodological Answer : Discrepancies in SN2 vs. SN1 pathways often stem from solvent effects or competing elimination. Computational studies (DFT at the B3LYP/6-31G* level) can model transition states, while kinetic isotope effects (KIEs) differentiate mechanisms. ’s NMR-based monitoring of reaction intermediates (e.g., carbocation formation in CDCl3) provides experimental validation. For reproducibility, document solvent dielectric constants (e.g., DMSO ε = 47.2) and counterion effects (e.g., Cl⁻ vs. BF₄⁻) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-[1-(aminomethyl)propyl]-N,N-dimethylamine
Reactant of Route 2
N-[1-(aminomethyl)propyl]-N,N-dimethylamine

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